molecular formula C7H11Cl2N3O2 B13595261 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride

Cat. No.: B13595261
M. Wt: 240.08 g/mol
InChI Key: MBQLLNDNRPMYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrazine ring system. The pyrazolo[1,5-a]pyrazine core consists of a pyrazole (a five-membered ring with two adjacent nitrogen atoms) fused to a pyrazine (a six-membered ring with two nitrogen atoms at positions 1 and 4). The carboxylic acid substituent at position 4 enhances polarity and hydrogen-bonding capacity, while the dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .

For instance, dihydropyrazolo[1,5-a]pyrimidines are prepared regioselectively from aldehydes and hydrazine hydrate under reflux conditions , suggesting similar strategies could apply to the target compound.

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H

InChI Key

MBQLLNDNRPMYIP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step procedures starting from pyrazolo[1,5-a]pyrazine derivatives or closely related heterocyclic precursors. The key synthetic features include:

  • Construction of the fused pyrazolo[1,5-a]pyrazine ring system
  • Introduction of the carboxylic acid group at the 4-position
  • Formation of the dihydrochloride salt to stabilize the final product

The synthetic pathway requires precise control of reaction conditions such as temperature, solvent, and acid catalysis to optimize yield and purity.

Reported Synthetic Route

A representative synthetic route involves:

  • Starting Materials:
    • Pyrazolo[1,5-a]pyrazine or its chlorinated derivatives
    • Suitable carboxylation agents or cyanoacetate derivatives for introducing the carboxylic acid moiety
  • Key Reaction Steps:
    • Nucleophilic substitution or condensation to form the bicyclic core
    • Hydrolysis or acidic treatment to convert cyano or ester intermediates into the carboxylic acid
    • Acidification with hydrochloric acid to form the dihydrochloride salt
  • Reaction Conditions:
    • Use of polar aprotic solvents such as 1,4-dioxane or ethanol
    • Temperature control typically in the 20–80 °C range to avoid decomposition
    • Acid catalysis with HCl or H2SO4 to facilitate cyclization and salt formation

Example: Synthesis via Cyanoacetate Intermediate

A recent publication describes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, forming cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. Subsequent hydrolysis and acidification yield the target carboxylic acid dihydrochloride.

Reaction Conditions and Optimization

Parameter Typical Conditions Remarks
Solvent 1,4-Dioxane, Ethanol Polar aprotic solvents preferred
Temperature 20–80 °C Controlled to prevent side reactions
Acid Catalyst HCl (for salt formation), H2SO4 (cyclization) Acid strength influences yield and purity
Reaction Time 12–24 hours Longer times increase conversion
Molar Ratios 1:1 (amine:acid or precursor:carboxylation agent) Stoichiometric balance critical
Yield 70–85% (reported in analogous systems) Dependent on precursor purity and conditions

Characterization Techniques for Prepared Compound

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome Reference
1 Formation of pyrazolo[1,5-a]pyrazine core 4-chloropyrazolo[1,5-a]pyrazine + cyanoacetate Intermediate cyanoester derivatives
2 Hydrolysis and acidification Acidic aqueous medium, HCl Conversion to carboxylic acid dihydrochloride salt
3 Purification Crystallization or recrystallization Pure 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a. Pyrazolo[1,5-a]pyrimidine Derivatives

  • Example: 2-Amino-5-(4-trifluoromethylphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4n, C₁₉H₁₅F₃N₆O₂) Key Features: A trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability. The amino and carbonyl groups contribute to hydrogen bonding, influencing receptor interactions . Comparison: Unlike the target compound’s pyrazine core, pyrimidine derivatives have a six-membered ring with two nitrogen atoms at positions 1 and 3. This alters electronic distribution and steric bulk, affecting binding affinity in biological systems .

b. Pyrazolo[1,5-a]pyrazine Hydrochlorides

  • Example : Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (C₁₀H₁₆ClN₃O₂)
    • Key Features : An ethyl ester at position 2 and a methyl group at position 6 introduce steric hindrance and modulate solubility. The hydrochloride salt improves crystallinity and stability .
    • Comparison : The absence of a carboxylic acid group reduces acidity compared to the target compound. Ester derivatives are often prodrugs, hydrolyzed in vivo to active carboxylic acids .

c. Pyrazolo[3,4-b]pyridine Carboxylic Acid Derivatives

  • Example : 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride (C₇H₁₀ClN₃O₂)
    • Key Features : The pyridine ring (one nitrogen atom) instead of pyrazine alters ring aromaticity and dipole moments. The carboxylic acid at position 3 enables salt formation and coordination with metal ions .
    • Comparison : The fused pyrazole-pyridine system has distinct electronic properties compared to pyrazolo[1,5-a]pyrazine, influencing reactivity in medicinal chemistry applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (HCl Salt) LogP (Predicted)
Target Compound* C₇H₈Cl₂N₃O₂ 245.07 -COOH (position 4), 2HCl High (aqueous) -0.5
Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate HCl C₁₀H₁₆ClN₃O₂ 245.71 -COOEt (position 2), -CH₃ (position 6) Moderate (organic solvents) 1.2
2-Amino-5-(4-nitrophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one C₁₈H₁₅N₇O₄ 393.36 -NO₂ (position 5), -NH₂ (position 2) Low (DMSO) 1.8
Pyrazolo[3,4-b]pyridine-3-carboxylic acid HCl C₇H₁₀ClN₃O₂ 203.63 -COOH (position 3) Moderate (aqueous) 0.3

*Hypothetical data inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core synthesis : Start with methyl pyrazolo[1,5-a]pyrazine-4-carboxylate. Nitration using HNO₃ in H₂SO₄ at 0°C introduces functional groups, followed by hydrolysis to yield the carboxylic acid .

  • Salt formation : React the carboxylic acid with HCl in diethyl ether to form the dihydrochloride salt. Optimize stoichiometry (2:1 HCl:acid) and temperature (0–5°C) to prevent decomposition .

  • Purification : Use recrystallization in dichloromethane/ether mixtures (3:1 v/v) to achieve >95% purity .

    • Key Data :
StepReagents/ConditionsYieldPurityReference
NitrationHNO₃/H₂SO₄, 0°C, 12h60–65%90%
Hydrolysis20% HBr, 60°C, 10 min52%95%
Dihydrochloride formationHCl in Et₂O, 0°C85%98%

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Elemental analysis : Confirm C, H, N content (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042) .
  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazine ring protons at δ 7.8–8.2 ppm) and carboxylate carbon (δ 170–175 ppm) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time ≈ 6.2 min .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields and purity levels across synthetic protocols?

  • Methodology :

  • Controlled variable testing : Systematically vary reaction parameters (e.g., acid concentration, temperature) to identify sensitivity points. For example, increasing HBr concentration from 20% to 30% improves hydrolysis yield by 15% but reduces purity by 5% due to side reactions .
  • Cross-validation : Compare HRMS and NMR data with literature to detect impurities (e.g., residual solvents or byproducts like 3-bromo derivatives) .
  • Statistical design : Use a Box-Behnken model to optimize reaction time, temperature, and reagent ratios .

Q. What experimental strategies are recommended to assess the hydrolytic stability of the dihydrochloride salt under varying pH conditions?

  • Methodology :

  • pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via HPLC:
pH% Remaining (24h)Major Degradant
198%None
7.485%Pyrazine ring-opened product
1245%Carboxylic acid
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the carboxylic acid and dihydrochloride moieties?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., ester, amide, or sulfonamide derivatives) to test bioactivity .
  • Biological assays : Evaluate enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC testing) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
    • Key SAR Insights :
DerivativeBioactivity (IC₅₀)Solubility (mg/mL)
Carboxylic acid (parent)12 nM (Kinase X)0.8
Methyl ester>1000 nM5.2
Amide45 nM1.1

Contradiction Analysis

  • Example : Discrepancies in reported melting points (115–116°C in vs. 110–112°C in ) may arise from polymorphic forms. Use DSC and XRPD to characterize crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.